1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro-
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Overview
Description
1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro- is a heterocyclic compound that belongs to the family of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetic acid or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1h-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar biological activities.
1h-Pyrazolo[4,3-b]pyridine: Known for its potential as a therapeutic agent in various diseases.
Uniqueness
1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
87628-35-1 |
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Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-[3-(furan-2-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone |
InChI |
InChI=1S/C12H13N3O2/c1-8(16)15-5-4-10-9(7-15)12(14-13-10)11-3-2-6-17-11/h2-3,6H,4-5,7H2,1H3,(H,13,14) |
InChI Key |
PQZGFNBLBIBFIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2)C3=CC=CO3 |
Origin of Product |
United States |
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